5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a sulfonyl group, an azetidine ring, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which is then functionalized with the sulfonyl group. The furan and oxadiazole rings are introduced in subsequent steps through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques, to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 5-(1-((2-Methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications.
Properties
IUPAC Name |
5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-10-12(17)4-2-6-14(10)25(21,22)20-8-11(9-20)16-18-15(19-24-16)13-5-3-7-23-13/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZQPEBCRCIHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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